(4-Aminophenyl)(4-fluorophenyl)methanone
Overview
Description
(4-Aminophenyl)(4-fluorophenyl)methanone, also known as 4-Amino-4’-Fluorobenzophenone, is an organic compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol . This compound is characterized by the presence of both an amino group and a fluorophenyl group attached to a methanone core, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
A structurally similar compound, (4-fluorophenyl)(pyridin-4-yl)methanone, has been reported to target leukotriene a-4 hydrolase in humans .
Mode of Action
It has been suggested that the compound may act as a tubulin inhibitor, affecting tubulin polymerization and depolymerization . This could potentially disrupt the normal functioning of microtubules, which are crucial for cell division and intracellular transport .
Biochemical Pathways
If the compound acts as a tubulin inhibitor, it could potentially affect the mitotic spindle assembly, leading to cell cycle arrest and apoptosis .
Result of Action
In a study investigating the anticancer effects of (4-Aminophenyl)(4-fluorophenyl)methanone, the compound showed a marked decrease in cell proliferation, colony formation, and ATP intracellular content in MCF-7 breast cancer cells . It also blocked the epithelial-to-mesenchymal transition (EMT), a process often associated with cancer progression and metastasis . Furthermore, the compound negatively affected tumor spheroid growth in 3D cell culture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the chloride by the amino group . The reaction can be represented as follows:
4-Fluorobenzoyl chloride+Aniline→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Aminophenyl)(4-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)(4-chlorophenyl)methanone
- (4-Aminophenyl)(4-bromophenyl)methanone
- (4-Aminophenyl)(4-methylphenyl)methanone
Uniqueness
(4-Aminophenyl)(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(4-aminophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKKHFDXTWUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342024 | |
Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10055-40-0 | |
Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10055-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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